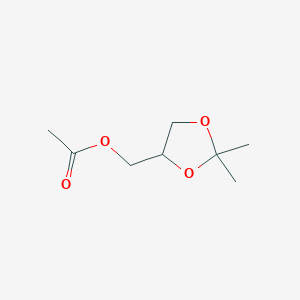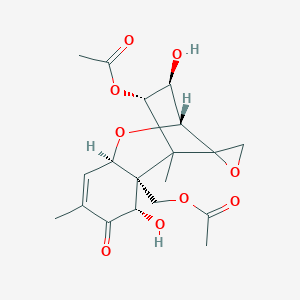
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is thought to involve its interaction with the dopamine D3 receptor. This receptor is known to play a key role in regulating the release of dopamine in the brain, and its dysfunction has been implicated in a range of neurological disorders. By acting as a selective antagonist of this receptor, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has the potential to modulate dopamine signaling and provide valuable insights into the underlying mechanisms of these disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride can have a range of biochemical and physiological effects. These include the modulation of dopamine release and signaling, as well as the potential to affect other neurotransmitter systems. Additionally, this compound has been found to exhibit some anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of this receptor in various neurological disorders. Additionally, the well-established synthesis method for this compound allows for the production of high-quality samples for use in research.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its potency and selectivity may make it difficult to interpret results in certain experimental settings. Additionally, the potential for off-target effects and interactions with other neurotransmitter systems may need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are numerous future directions for research on 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride. Some potential areas of focus include:
1. Further investigation into the mechanism of action of this compound, including its interactions with other neurotransmitter systems.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
3. Development of new synthetic methods for producing this compound, potentially allowing for the creation of new analogs with improved properties.
4. Investigation of the potential applications of this compound in other areas of research, such as drug discovery and development.
Conclusion
In conclusion, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a promising compound that has the potential to provide valuable insights into the underlying mechanisms of various neurological disorders. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in disease, and its well-established synthesis method allows for the production of high-quality samples for use in research. With continued investigation and exploration, this compound may hold significant promise for the development of new treatments for neurological disorders and other diseases.
Synthesemethoden
The synthesis of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride involves the reaction of benzylamine with cyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of the compound for further research.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. Studies have shown that this compound has the potential to act as a potent and selective dopamine D3 receptor antagonist, making it a valuable tool for investigating the role of this receptor in various neurological disorders.
Eigenschaften
CAS-Nummer |
1085-84-3 |
|---|---|
Produktname |
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride |
Molekularformel |
C17H26ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
3-benzyl-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-7-16(8-4-1)15-18-13-11-17(12-14-18)9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-15H2;1H |
InChI-Schlüssel |
CJZHVBQUTWNTNC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
1085-84-3 |
Synonyme |
3-benzyl-3-azaspiro[5.5]undecane hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















